2-Bromothiazole

Descripción general

Descripción

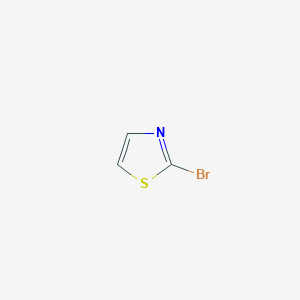

2-Bromothiazole, also known as 2-bromo-2'-thiazoline-4-carboxylic acid, is a heterocyclic compound with a five-membered ring structure that contains both sulfur and nitrogen. It is a colorless solid at room temperature, and has a melting point of 166-167°C. This compound is of interest due to its wide range of applications, from pharmaceuticals to industrial chemicals.

Aplicaciones Científicas De Investigación

Anticancer Activity : N-Aryl aminothiazoles derived from 2-bromothiazole act as potent inhibitors of cyclin-dependent kinases. These compounds have shown cytotoxic properties and significant anticancer activity in mice models against P388 murine leukemia (Misra et al., 2004).

Antifungal Properties : this compound is used in synthesizing 3-(2′-thiazoyl)indoles, which exhibit antifungal activity. This highlights its potential in developing new antifungal agents (Ayer et al., 1992).

Synthesis of Functionalized Thiazoles : It is instrumental in synthesizing highly functionalized thiazoles, which are useful in various chemical transformations. This involves metalation processes with TMPMgClLiCl or TMP(2)Zn2MgCl(2)2LiCl (Dunst & Knochel, 2011).

Chemical Research and Regioselectivity : this compound is valuable for its regioselectivity in chemical reactions and structural assignments, which is crucial in organic synthesis (Hariri et al., 1998).

Aromatic Heterocyclic Fluorescent Compounds : It's a key component in preparing thiazole-based aromatic heterocyclic fluorescent compounds with adjustable electronic properties, useful in materials science and optics (Tao et al., 2013).

Pharmacological Interest : Highly functionalized 5-bromo-2-amino-1,3-thiazoles derived from this compound serve as starting materials for other reactions and as pharmacologically interesting compounds, potentially inhibiting monoacylglycerol lipase (MAGL) (Prévost et al., 2018).

Synthesis of Bithiazoles : It is used in synthesizing 2'-substituted 4-bromo-2,4'-bithiazoles, which are versatile building blocks for creating 2,4'-bithiazoles (Bach & Heuser, 2002).

Cancer Cell Proliferation Inhibition : Bromothiazole derivatives with amino acids and nitazoxanide core have shown a concentration-dependent decrease in cell proliferation and viability in a human adenocarcinoma-derived cell line (Vale et al., 2017).

Semiconducting Polymers : this compound-containing polymers display small optical band gaps and semiconducting behavior in organic field-effect transistors, indicating its use in electronics and material science (Al‐Hashimi et al., 2010).

Conversion into Carboxylic Acids : this compound can be converted into thiazole-2- and thiazole-5-carboxylic acid, increasing its accessibility for various chemical transformations (Beyerman et al., 2010).

Bromination-Debromination Methods : The synthesis of bromothiazoles, including this compound, has been optimized for production without elemental bromine, allowing physical and NMR spectroscopic characterization (Uzelac & Rasmussen, 2017).

Antibiotic Synthesis : The synthesis of the eastern fragment of the GE2270 antibiotics utilized regioselective functionalization of 2,4-dibromothiazole (Delgado et al., 2006).

NMR Studies : High-resolution NMR studies involving this compound provide insights into relaxation using saturation in a 2A2B3X spin system (Harris et al., 1975).

Electrochemical Studies : The electrochemical reduction of this compound at carbon cathodes in acetonitrile involves both radical and carbanion intermediates (Ji & Peters, 1998).

Improved Synthesis Methods : Improved methods for synthesizing 2-bromo-thiazole-4-carboxylic acid demonstrate exact structure and purity, important for pharmaceutical applications (Zhou, 2009).

Mecanismo De Acción

Target of Action

2-Bromothiazole is a biochemical reagent that can be used as a biological material or organic compound for life science related research Thiazole, a five-membered heteroaromatic ring, is an important scaffold of a large number of synthetic compounds with diverse pharmacological activities . These activities include antibacterial, antifungal, antiviral, antihelmintic, antitumor, and anti-inflammatory effects .

Mode of Action

It’s known that thiazole derivatives have been used in the synthesis of a large number of compounds with diverse pharmacological activities . For instance, this compound has been used in the synthesis of 2,2′-bisthiazole by a homocoupling reaction in the presence of Pd(OAc) 2, indium, and LiCl, in DMF, at a temperature of 100 °C .

Biochemical Pathways

Thiazole derivatives are known to play a significant role in various biological activities, including antibacterial, antifungal, antiprotozoal, and antitumor activity

Result of Action

Thiazole derivatives are known to have diverse pharmacological activities, suggesting that this compound may have a range of molecular and cellular effects .

Safety and Hazards

Direcciones Futuras

While specific future directions for 2-Bromothiazole were not found in the retrieved data, it continues to be a valuable compound in the field of medicinal chemistry and drug discovery .

Relevant Papers

Several papers have been published on this compound. For instance, a paper titled “Predicting reaction conditions from limited data through active transfer learning” discusses the use of this compound in Pd-catalyzed cross-coupling reactions . Another paper titled “Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation” provides a detailed study on the synthesis of 5-arylthiazoles using this compound .

Análisis Bioquímico

Biochemical Properties

2-Bromothiazole participates in biochemical reactions as a starting reagent. It has been used to N-arylate 5- and 7-azaindoles . The nature of these interactions involves the formation of new carbon-carbon bonds at specific positions of the thiazole ring

Cellular Effects

Thiazole derivatives, which include this compound, have been shown to possess a wide range of biological activities, such as antibacterial, antifungal, antiviral, antihelmintic, antitumor, and anti-inflammatory effects . These effects suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to participate in palladium-catalyzed cross-coupling reactions, forming new carbon-carbon bonds at specific positions of the thiazole ring . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules and potentially influencing enzyme activity and gene expression.

Metabolic Pathways

Thiazole derivatives are known to play important roles in various biological activities , suggesting that this compound may interact with certain enzymes or cofactors and influence metabolic flux or metabolite levels.

Propiedades

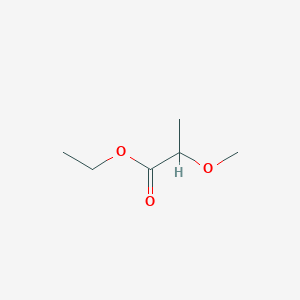

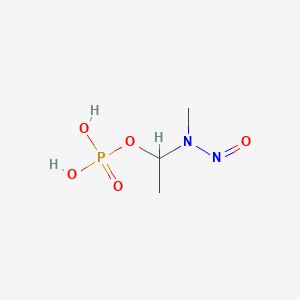

IUPAC Name |

2-bromo-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrNS/c4-3-5-1-2-6-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXNZFHIEDZEUQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062805 | |

| Record name | Thiazole, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3034-53-5 | |

| Record name | 2-Bromothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3034-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003034535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91532 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiazole, 2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiazole, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53KY5HU6FR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic routes for 2-bromothiazole?

A1: this compound can be synthesized through several methods, including:

- Direct bromination of thiazole: While this method is straightforward, it often leads to a mixture of isomers, including this compound and other brominated products. [, ]

- Reaction of 2-aminothiazole with sodium nitrite and a bromide source: This approach involves diazotization of the amino group followed by bromination, offering a more regioselective route to this compound. [, ]

- Halogen exchange reactions: Starting from readily available thiazole derivatives, halogen exchange reactions can be employed to install the bromine atom at the desired position. []

Q2: How does the presence of the bromine atom influence the reactivity of this compound?

A2: The bromine atom serves as a versatile handle for various chemical transformations. Its presence enables:

- Metal-halogen exchange reactions: Treatment with strong bases like n-butyllithium generates the corresponding thiazol-2-yllithium, which can subsequently react with a wide range of electrophiles. [, ]

- Transition-metal-catalyzed cross-coupling reactions: Palladium-catalyzed reactions, such as Suzuki, Stille, and Negishi couplings, enable the formation of carbon-carbon bonds, providing access to diversely substituted thiazole derivatives. [, , , , ]

- Nucleophilic aromatic substitution: Under appropriate conditions, the bromine atom can be displaced by nucleophiles, allowing for further functionalization of the thiazole ring. [, ]

Q3: Can this compound participate in halogen dance reactions?

A3: Yes, this compound has been successfully employed in halogen dance reactions. Treatment with lithium diisopropylamide (LDA) in the presence of a silyl chloride at low temperatures followed by quenching with an electrophile leads to the formation of highly functionalized thiazole derivatives. This approach offers a powerful strategy for regioselective functionalization of the thiazole scaffold. []

Q4: What are the key spectroscopic features of this compound?

A4: this compound exhibits distinct spectroscopic characteristics, including:

- 1H NMR Spectroscopy: The proton at the 4-position of the thiazole ring typically appears as a doublet with a characteristic coupling constant due to coupling with the proton at the 5-position. [, ]

- 13C NMR Spectroscopy: The carbon atoms in the thiazole ring show distinct chemical shifts, reflecting their electronic environment. []

- Mass Spectrometry: The mass spectrum of this compound displays a characteristic isotopic pattern due to the presence of bromine isotopes. []

- Infrared Spectroscopy: The infrared spectrum exhibits absorption bands corresponding to specific functional groups, such as C-H stretching and C=N stretching vibrations. []

Q5: What are the potential applications of this compound and its derivatives?

A5: this compound serves as a versatile building block for the synthesis of various biologically active compounds, including:

- Antibacterial and antifungal agents: Thiazole derivatives have demonstrated promising activity against various bacterial and fungal strains. [, , ]

- Antiparasitic agents: Some this compound-containing compounds have shown activity against parasites like Leishmania donovani. []

- Anti-inflammatory agents: Thiazole derivatives have been explored for their potential as anti-inflammatory agents, targeting pathways involved in inflammation. []

Q6: Have any structure-activity relationship (SAR) studies been conducted on this compound derivatives?

A6: Yes, several studies have investigated the impact of structural modifications on the biological activity of this compound derivatives. For instance:

- Substituents on the thiazole ring: Introducing different substituents at various positions on the thiazole ring can significantly influence the potency, selectivity, and pharmacological properties of the resulting compounds. [, ]

- Nature of the linker: The length and electronic properties of the linker connecting the thiazole moiety to other pharmacophores can impact the overall activity and physicochemical properties of the molecule. [, ]

Q7: Are there any known resistance mechanisms associated with this compound-based compounds?

A7: While specific resistance mechanisms related to this compound itself have not been extensively studied, resistance to thiazole-containing drugs has been observed. These mechanisms may involve:

Q8: What about the stability of this compound under different conditions?

A8: While this compound is generally stable under standard laboratory conditions, it's crucial to store it appropriately to prevent decomposition. Factors that can affect its stability include:

Q9: Have computational methods been applied to study this compound?

A9: Yes, computational chemistry has played a role in understanding the properties and reactivity of this compound. Studies have used techniques like:

- Density functional theory (DFT) calculations: These calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of this compound. []

Q10: What analytical techniques are commonly used to characterize and quantify this compound?

A10: Several analytical methods are employed, including:

- NMR spectroscopy: Provides structural information and can be used for purity assessment. [, ]

- Mass spectrometry: Confirms molecular weight and can be coupled with separation techniques like gas chromatography (GC-MS) for analysis of complex mixtures. []

- Infrared spectroscopy: Identifies functional groups and can be used for qualitative analysis. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Acetyloxy)methyl]-6-[(4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undec-7-yl)oxy]tetrahydro-2h-pyran-3,4,5-triyl triacetate(non-preferred name)](/img/structure/B21193.png)

![1,2,4,5-Tetrahydro-benzo[e][1,4]diazepin-3-one](/img/structure/B21195.png)

![methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyl-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B21206.png)